molecular formula C13H21N3O B3370431 4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline CAS No. 38948-28-6

4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline

Cat. No. B3370431
Key on ui cas rn: 38948-28-6
M. Wt: 235.33 g/mol
InChI Key: PODGLCSJCBYFGC-UHFFFAOYSA-N
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Patent
US08471005B2

Procedure details

Into a Round bottom flask, 1-Methyl-4-[2-(4-nitro-phenoxy)-ethyl]-piperazine (3.89 g, 0.0147 mol), 10% Pd/C (10:90, Palladium:carbon black, 1.6 g, 0.0015 mol), and Ethanol (100 mL, 2 mol) were added. The mixture was evacuated under house vacuum and charged with a hydrogen balloon (3×). The reaction was stirred at room temperature under an atmosphere of Hydrogen via a balloon. The solid was filtered. The solvent was removed under vacuum. The desired product was purified via ISCO column chromatography with DCM and methanol as eluant (0 to 10%). The collected fractions afforded 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-phenylamine as a red solid (2.35 g, 68%). NMR 1H (DSMO-d6-6.63 (dd, 2H, JJ=1.92, 4.72 Hz), 6.48 (dd, 2H, JJ=1.96, 4.72 Hz), 4.52 (bs, 2H), 3.89 (t, 2H, J=5.92 Hz), 2.59 (t, 2H, J=5.92 Hz), 2.44 (bs, 4H), 2.29 (bs, 4H), 2.13 (s, 3H)
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][O:10][C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)[CH2:4][CH2:3]1.C(O)C>[Pd]>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][O:10][C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
3.89 g
Type
reactant
Smiles
CN1CCN(CC1)CCOC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature under an atmosphere of Hydrogen via a balloon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evacuated under house vacuum
ADDITION
Type
ADDITION
Details
charged with a hydrogen balloon (3×)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The desired product was purified via ISCO column chromatography with DCM and methanol as eluant (0 to 10%)

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)CCOC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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